

Spectroscopic Profile of 1-Methoxy-4-methylpentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Methoxy-4-methylpentane

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-methoxy-4-methylpentane** (C₇H₁₆O), a key organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The data presented herein is based on computational predictions and established spectroscopic principles.

Introduction

1-Methoxy-4-methylpentane is an ether with the molecular formula C₇H₁₆O. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various scientific applications. This guide details the predicted spectroscopic data and provides standardized protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1-methoxy-4-methylpentane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1-Methoxy-4-methylpentane** (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.38	t	2H	H-1
3.30	s	3H	H-1'
1.65	m	1H	H-4
1.52	m	2H	H-2
1.18	t	2H	H-3
0.88	d	6H	H-5, H-5'

Predicted coupling constants (J) are approximately 6.5-7.0 Hz for triplets (t) and doublets (d).

Table 2: Predicted ^{13}C NMR Data for **1-Methoxy-4-methylpentane** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Atom
73.0	C-1
58.5	C-1'
38.9	C-3
28.0	C-2
27.8	C-4
22.6	C-5, C-5'

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Methoxy-4-methylpentane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955-2850	Strong	C-H (alkane) stretching
1465	Medium	C-H bending
1385	Medium	C-H bending (gem-dimethyl)
1115	Strong	C-O-C (ether) stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for **1-Methoxy-4-methylpentane**

m/z	Relative Abundance	Assignment
116	Moderate	[M] ⁺ (Molecular Ion)
101	Low	[M - CH ₃] ⁺
85	Moderate	[M - OCH ₃] ⁺
71	High	[C ₅ H ₁₁] ⁺
57	Very High (Base Peak)	[C ₄ H ₉] ⁺
45	High	[CH ₂ OCH ₃] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like **1-methoxy-4-methylpentane**.

NMR Spectroscopy

A sample of **1-methoxy-4-methylpentane** (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled spectrum is obtained over a wider spectral width, with a sufficient number of scans to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

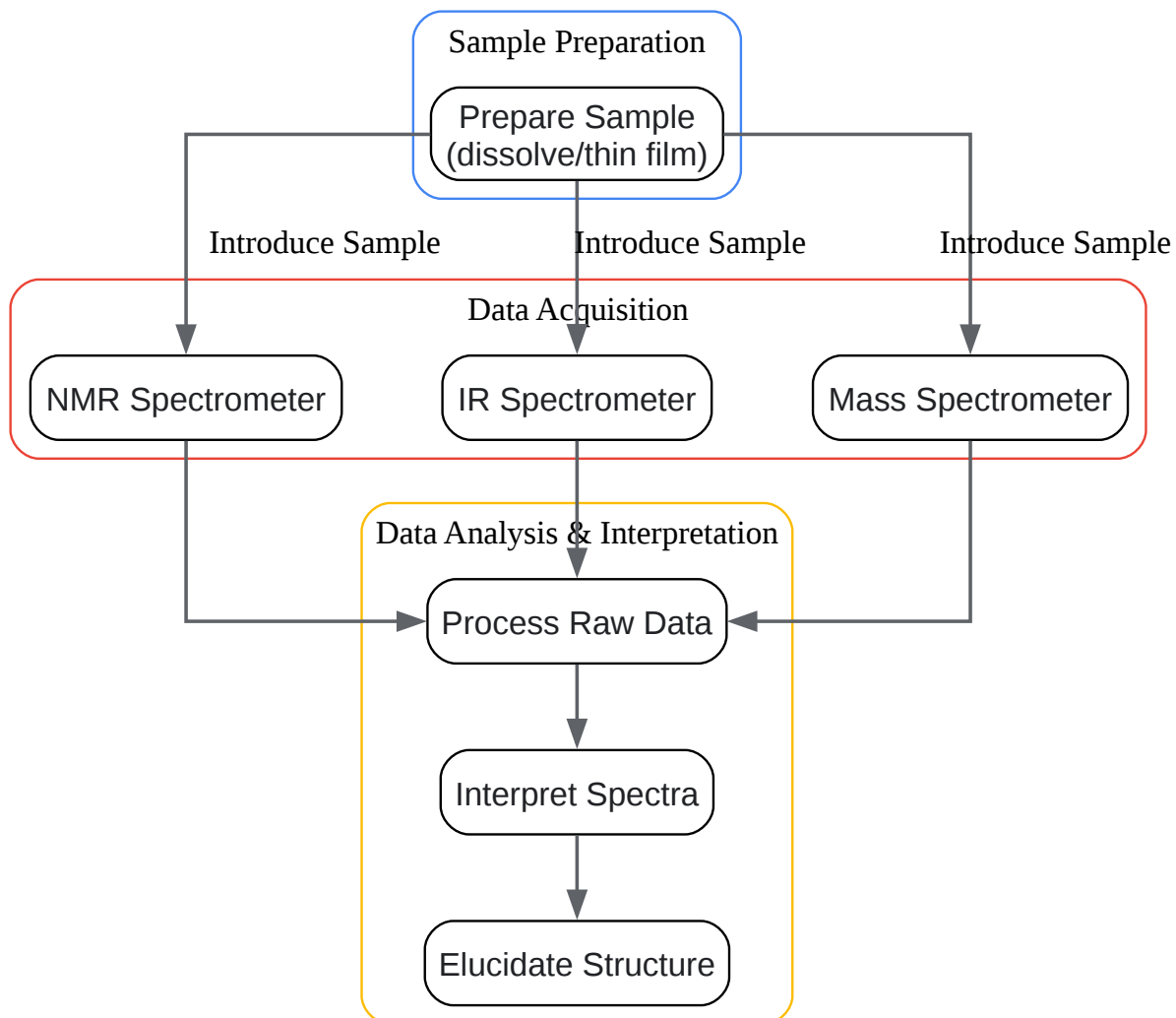
A drop of neat liquid **1-methoxy-4-methylpentane** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The plates are mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded from 4000 to 600 cm^{-1} . A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

A dilute solution of **1-methoxy-4-methylpentane** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer scans a mass-to-charge (m/z) range of approximately 10-200 to detect the parent ion and all significant fragment ions.

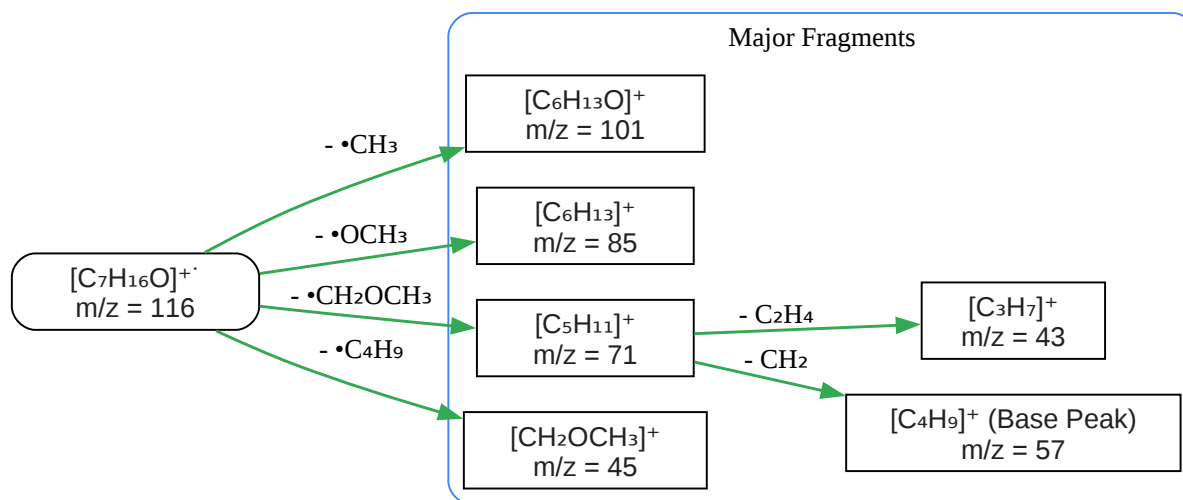
Visualizations

The following diagrams illustrate key spectroscopic workflows and predicted fragmentation patterns.



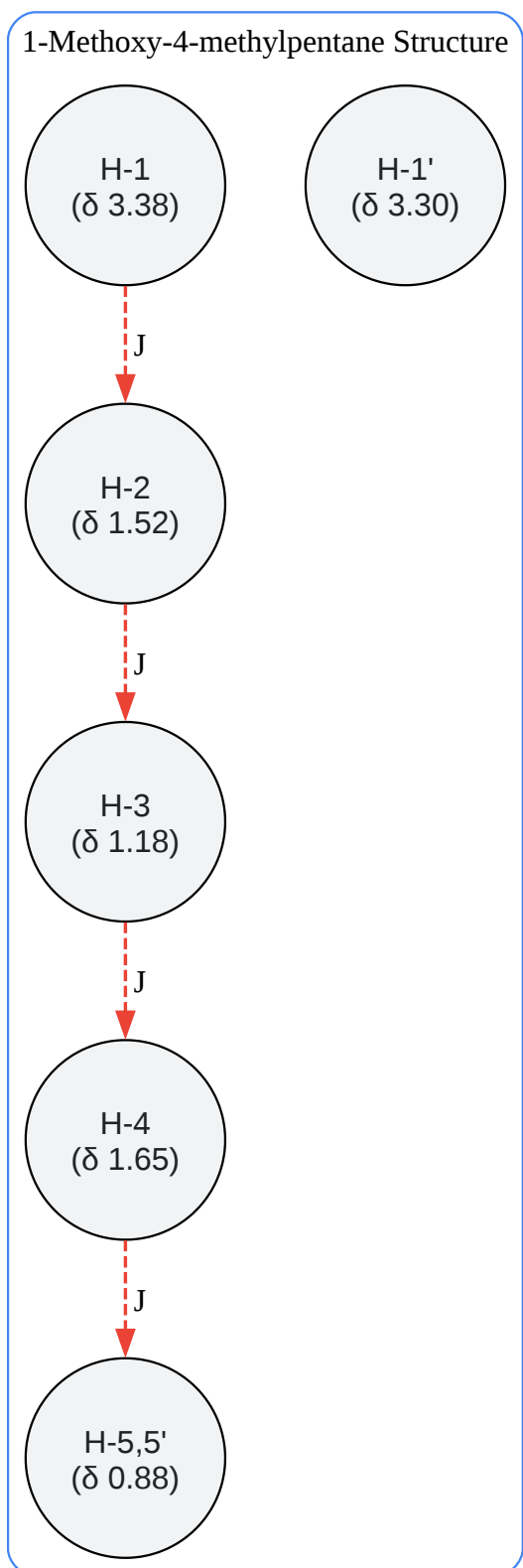
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Figure 1: General workflow for spectroscopic analysis.



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Figure 2: Predicted mass spectral fragmentation of **1-methoxy-4-methylpentane**.



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Figure 3: Predicted ^1H NMR spin-spin coupling correlations.

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